molecular formula C10H11N3O B2971204 1-(2-Cyanophenyl)-3-ethylurea CAS No. 767634-07-1

1-(2-Cyanophenyl)-3-ethylurea

Cat. No.: B2971204
CAS No.: 767634-07-1
M. Wt: 189.218
InChI Key: SERGPZLTBPBYNG-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)-3-ethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Cyanophenyl)-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanophenyl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted urea derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(2-Cyanophenyl)-3-ethylurea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Cyanophenyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target molecule, leading to inhibition or modulation of its activity. The urea moiety may also participate in additional interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanophenyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Cyanophenyl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.

    1-(4-Cyanophenyl)-3-ethylurea: The cyanophenyl group is attached at the para position instead of the ortho position.

Uniqueness

1-(2-Cyanophenyl)-3-ethylurea is unique due to the specific positioning of the cyanophenyl group and the ethyl group on the urea moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-(2-cyanophenyl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-12-10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERGPZLTBPBYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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